

A Technical Guide to Efavirenz-13C6 for Research Applications

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Compound of Interest

Compound Name: Efavirenz-13C6

Cat. No.: B12418588

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Efavirenz-13C6**, a stable isotope-labeled internal standard crucial for the accurate quantification of the antiretroviral drug Efavirenz. This document outlines commercial suppliers, technical specifications, the mechanism of action of Efavirenz, its metabolic pathways, and detailed experimental protocols for its use in research settings.

Introduction to Efavirenz and Efavirenz-13C6

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] It functions by non-competitively inhibiting the HIV-1 reverse transcriptase, an essential enzyme for viral replication.[3] For pharmacokinetic studies, therapeutic drug monitoring, and metabolic research, a stable isotope-labeled internal standard is indispensable for achieving accurate and reproducible results, particularly in mass spectrometry-based assays.

Efavirenz-13C6 is the 13C-labeled version of Efavirenz, containing six carbon-13 atoms in its structure.[1] This labeling provides a distinct mass shift, allowing it to be differentiated from the unlabeled drug by a mass spectrometer while maintaining nearly identical chemical and physical properties. Its primary application is as an internal standard for the quantification of Efavirenz in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[4]

Commercial Suppliers and Technical Data

Several commercial suppliers provide **Efavirenz-13C6** for research purposes. The following table summarizes the key technical specifications from various vendors to aid in product selection.

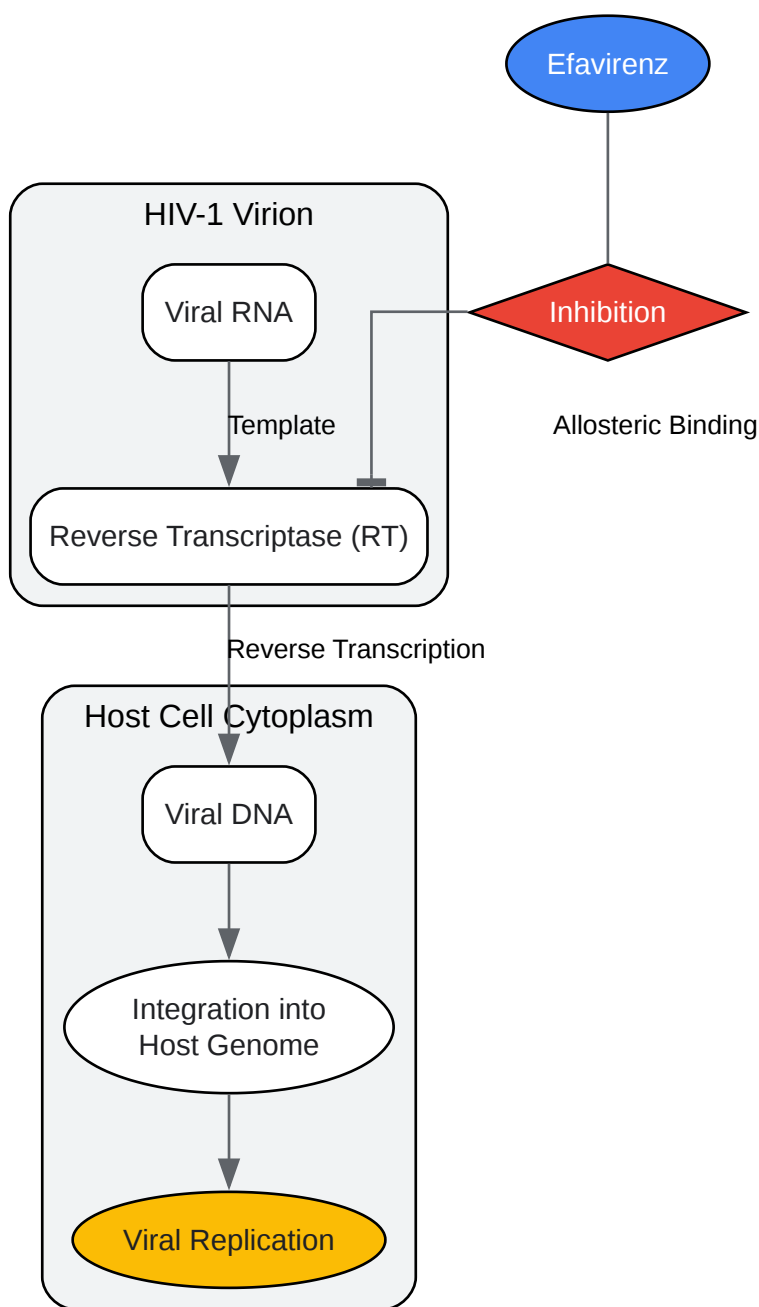
Supplier	Product Code	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Isotopic Enrichment	Available Sizes	Storage Condition
MedChemExpress	HY-10572S2	1261394-62-0	C ₈ ¹³ C ₆ H ₉ ClF ₃ N ₂ O ₂	321.63	Not Specified	Not Specified	1 mg	Powder : -20°C (3 years)
Clearsynth	CS-O-03333	1261394-62-0	C ₈ ¹³ C ₆ H ₉ ClF ₃ N ₂ O ₂	321.6	≥ 98.13% (HPLC)	Not Specified	1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg	2-8°C (long term)
Shimadzu Chemistry & Diagnostics	C1057	1261394-62-0	C ₁₄ H ₉ ClF ₃ NO ₂	321.63	≥ 98.00%	≥ 99% ¹³ C	1 mg, 5 mg, 10 mg, 25 mg, 100 mg	Refer to COA
Acanthus Research	EFA-16-002	1261394-62-0	C ₈ ¹³ C ₆ H ₉ ClF ₃ N ₂ O ₂	Not Specified	Not Specified	Not Specified	50 mg	Not Specified

Note: Data is compiled from publicly available information on supplier websites.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Researchers should always refer to the supplier's Certificate of Analysis (COA) for the most

accurate and up-to-date specifications.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Efavirenz targets the HIV-1 reverse transcriptase (RT), an enzyme critical for converting the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome. As an NNRTI, Efavirenz binds to a hydrophobic pocket on the RT enzyme, distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, distorting the active site and rendering it catalytically inactive. This allosteric inhibition effectively halts DNA synthesis and prevents the virus from replicating.[3]



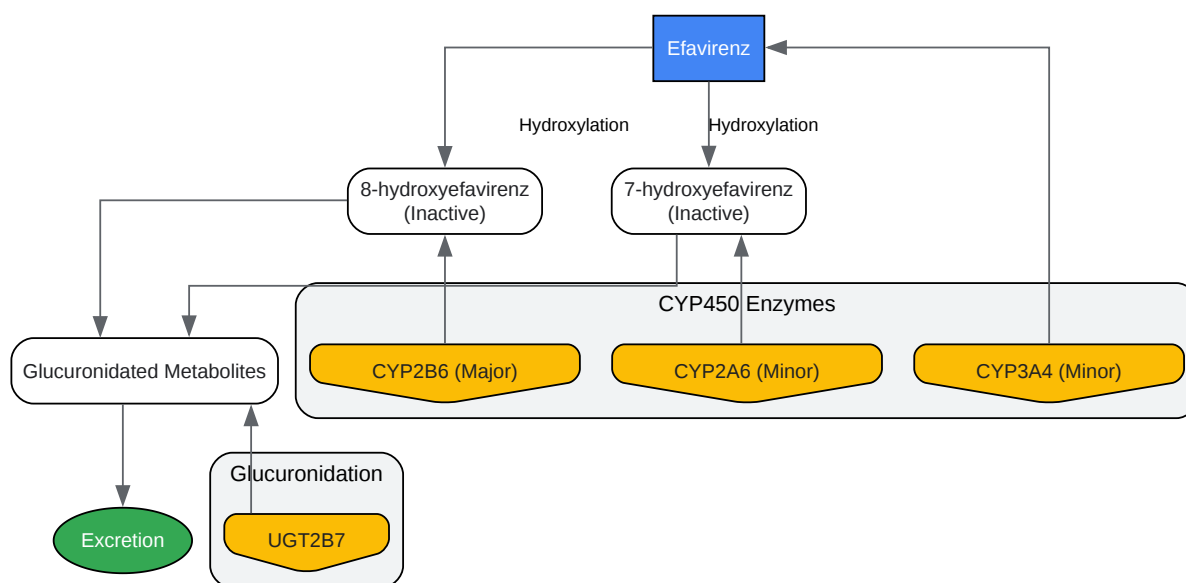
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Mechanism of Efavirenz Action

Metabolic Pathway of Efavirenz

Efavirenz is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The major enzyme responsible for its metabolism is CYP2B6, with minor contributions from other enzymes like CYP2A6 and CYP3A4.[8][9][10] The primary metabolic pathway is the

hydroxylation of Efavirenz to 8-hydroxyefavirenz, which is an inactive metabolite.[9] This is followed by glucuronidation by UGT2B7, which facilitates its excretion.[11] Genetic variations in the CYP2B6 gene can significantly alter the rate of Efavirenz metabolism, affecting plasma concentrations and potentially leading to adverse effects.[8]



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Primary Metabolic Pathways of Efavirenz

Experimental Protocols

Quantification of Efavirenz in Human Plasma using LC-MS/MS

This protocol provides a general methodology for the quantitative analysis of Efavirenz in human plasma, utilizing **Efavirenz-13C6** as an internal standard (IS).[12]

1. Materials and Reagents:

- Efavirenz analytical standard
- **Efavirenz-13C6** (Internal Standard)
- Human plasma (blank)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade

2. Preparation of Stock and Working Solutions:

- Prepare a 1 mg/mL stock solution of Efavirenz and **Efavirenz-13C6** in methanol or ACN.
- From the stock solutions, prepare serial dilutions for calibration standards and quality control (QC) samples in a suitable solvent (e.g., 50:50 ACN:Water).
- Prepare a working solution of the internal standard (**Efavirenz-13C6**) at an appropriate concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

- To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the **Efavirenz-13C6** working solution and vortex briefly.
- Add 150 µL of acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

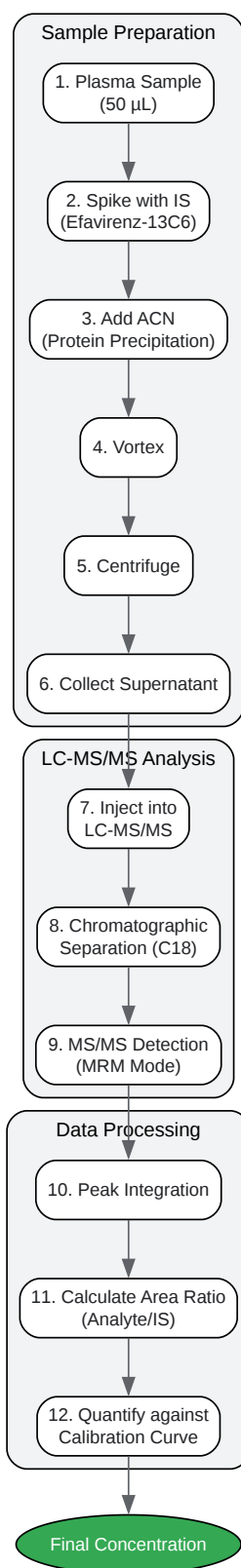
4. LC-MS/MS Conditions (Example):

- LC System: A suitable UHPLC or HPLC system.

- Column: A C18 reversed-phase column (e.g., Agilent Poroshell C18).[13]
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Gradient: A suitable gradient to ensure separation from matrix components.
- Injection Volume: 5-10 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.
- MRM Transitions (example):
 - Efavirenz: m/z 314.2 \rightarrow 243.9
 - **Efavirenz-13C6**: m/z 320.2 \rightarrow 249.9[12]

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio (Efavirenz/**Efavirenz-13C6**) against the nominal concentration of the calibration standards.
- Use a linear regression model with appropriate weighting to fit the curve.
- Determine the concentration of Efavirenz in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.



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Workflow for LC-MS/MS Quantification

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method to evaluate the inhibitory activity of compounds like Efavirenz against HIV-1 RT.

1. Materials and Reagents:

- Recombinant HIV-1 Reverse Transcriptase (RT) enzyme.
- Reaction Buffer (RB).
- Template-primer (e.g., poly(rA)-oligo(dT)).
- Labeled nucleotides (e.g., DIG-dUTP and unlabeled dATP, dCTP, dGTP, dTTP).
- Streptavidin-coated microplates.
- Anti-DIG-HRP antibody conjugate.
- HRP substrate (e.g., ABTS).
- Stop solution.
- Efavirenz (test inhibitor).

2. Assay Procedure:

- Prepare serial dilutions of Efavirenz in the appropriate buffer.
- In a streptavidin-coated microplate, add the template-primer, which will bind to the plate.
- Add the reaction mixture containing the dNTPs (including the labeled dUTP) and the test inhibitor (Efavirenz) at various concentrations.
- Initiate the reaction by adding the HIV-1 RT enzyme to each well.
- Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.
- Wash the plate to remove unincorporated nucleotides.

- Add the Anti-DIG-HRP conjugate, which will bind to the incorporated DIG-labeled dUTP. Incubate and wash again.
- Add the HRP substrate. The enzyme will catalyze a color change.
- Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 405 nm).

3. Data Analysis:

- The absorbance is directly proportional to the amount of DNA synthesized and thus to the RT activity.
- Plot the percentage of RT inhibition against the logarithm of the Efavirenz concentration.
- Calculate the IC₅₀ value (the concentration of inhibitor required to reduce RT activity by 50%) using a suitable non-linear regression model. An IC₅₀ of approximately 1.4 μM has been reported for Efavirenz in this type of assay.

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